2-(Pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted ethylamine derivative of pyridine. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis. It is primarily utilized as a building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals.
The compound can be obtained through chemical synthesis processes and is available from various chemical suppliers. Its molecular formula is , and it has a molecular weight of approximately 195.09 g/mol. The compound is often used in research settings, particularly in studies related to pharmacology and organic chemistry.
2-(Pyridin-3-yl)ethanamine dihydrochloride can be classified under the following categories:
The synthesis of 2-(pyridin-3-yl)ethanamine dihydrochloride typically involves several steps, including the reaction of pyridine derivatives with ethylene diamine or similar reagents.
The synthesis can be performed using various methods, including:
For example, one method involves dissolving 3-pyridinecarboxaldehyde in an appropriate solvent, adding ethylene diamine, and then treating the mixture with hydrochloric acid to form the dihydrochloride salt.
The molecular structure of 2-(pyridin-3-yl)ethanamine dihydrochloride features a pyridine ring attached to an ethylamine group. The structural representation can be described as follows:
CC(C1=CN=CC=C1)N.Cl.Cl
The compound exhibits specific structural characteristics that can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its conformational properties.
2-(Pyridin-3-yl)ethanamine dihydrochloride can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or solvents that can facilitate the reaction while minimizing side products.
The mechanism of action for compounds like 2-(pyridin-3-yl)ethanamine dihydrochloride often involves interactions at specific biological targets, including receptors or enzymes.
Research indicates that derivatives of this compound may exhibit activity against certain pathogens or may function as intermediates in drug synthesis aimed at treating various diseases.
2-(Pyridin-3-yl)ethanamine dihydrochloride finds applications in several fields:
This compound exemplifies the importance of pyridine derivatives in medicinal chemistry, showcasing their versatility and relevance in ongoing scientific research and development efforts.
The emergence of 2-(pyridin-3-yl)ethanamine dihydrochloride (Chemical Abstract Service registry number not explicitly provided; PubChem CID: 23509301) reflects the broader evolution of nitrogen heterocycles in pharmaceuticals. Pyridine derivatives gained prominence in the mid-20th century due to their metabolic stability and bioavailability. The dihydrochloride salt form of this compound—characterized by a pyridine ring linked to an ethylamine chain terminated with protonated ammonium chlorides—was developed to enhance solubility and crystallinity for synthetic handling. Its first significant applications appeared in neurological and oncological research, where its structural features enabled interactions with biological targets through hydrogen bonding and π-stacking [1] .
Table 1: Key Identifiers of 2-(Pyridin-3-yl)ethanamine Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₇H₁₂Cl₂N₂ |
PubChem CID | 23509301 |
IUPAC Name | 2-(Pyridin-3-yl)ethanamine dihydrochloride |
Molecular Weight | 195.10 g/mol |
The molecular architecture of this compound features two critical components:
Crystallographic studies reveal that the dihydrochloride salt form enhances stability through ionic lattice formation. The protonation state significantly influences binding kinetics, as the charged amine strengthens target engagement but may limit blood-brain barrier permeability—a consideration addressed through prodrug strategies [6].
This scaffold functions as a privileged pharmacophore due to its dual functionality:
In estrogen receptor beta (ESR2) inhibitors for breast cancer, this moiety satisfies pharmacophore models requiring hydrogen bond donors/acceptors and hydrophobic regions. Computational screens using structure-based pharmacophore models (e.g., ZINCPharmer) prioritize such scaffolds for their ability to align with mutant ESR2 binding pockets . Molecular dynamics simulations confirm stable binding modes with RMSD values <2Å over 200 ns trajectories, underscoring its utility in precision oncology [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4